molecular formula C17H22FNO4S B7028122 N-(2-fluoro-4-propan-2-yloxyphenyl)-6,6-dioxo-6lambda6-thiaspiro[2.5]octane-2-carboxamide

N-(2-fluoro-4-propan-2-yloxyphenyl)-6,6-dioxo-6lambda6-thiaspiro[2.5]octane-2-carboxamide

Cat. No.: B7028122
M. Wt: 355.4 g/mol
InChI Key: IPOTXJOJHAZGAM-UHFFFAOYSA-N
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Description

N-(2-fluoro-4-propan-2-yloxyphenyl)-6,6-dioxo-6lambda6-thiaspiro[2.5]octane-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-(2-fluoro-4-propan-2-yloxyphenyl)-6,6-dioxo-6λ6-thiaspiro[2.5]octane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO4S/c1-11(2)23-12-3-4-15(14(18)9-12)19-16(20)13-10-17(13)5-7-24(21,22)8-6-17/h3-4,9,11,13H,5-8,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOTXJOJHAZGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)NC(=O)C2CC23CCS(=O)(=O)CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-4-propan-2-yloxyphenyl)-6,6-dioxo-6lambda6-thiaspiro[2.5]octane-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the functional groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-4-propan-2-yloxyphenyl)-6,6-dioxo-6lambda6-thiaspiro[2.5]octane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may result in the removal or modification of existing functional groups.

Scientific Research Applications

N-(2-fluoro-4-propan-2-yloxyphenyl)-6,6-dioxo-6lambda6-thiaspiro[2.5]octane-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s biological activity is studied for potential therapeutic applications. It may exhibit properties such as enzyme inhibition or receptor binding.

    Medicine: Research is conducted to explore the compound’s potential as a drug candidate. Its pharmacokinetic and pharmacodynamic properties are evaluated in preclinical studies.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-fluoro-4-propan-2-yloxyphenyl)-6,6-dioxo-6lambda6-thiaspiro[2.5]octane-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s mode of action and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-fluoro-4-propan-2-yloxyphenyl)-6,6-dioxo-6lambda6-thiaspiro[2.5]octane-2-carboxamide include other spirocyclic compounds with analogous structures. These compounds may share similar chemical properties and reactivity.

Uniqueness

The uniqueness of this compound lies in its specific functional groups and spirocyclic core. These features contribute to its distinct chemical behavior and potential applications. Compared to other similar compounds, it may exhibit unique biological activity or reactivity, making it a valuable compound for further research and development.

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